molecular formula C20H23NO4 B8321047 3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide

3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide

Cat. No.: B8321047
M. Wt: 341.4 g/mol
InChI Key: RKWRJIXPIPJPQS-UHFFFAOYSA-N
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Description

3-benzyloxy-N,N-diethyl-2-formyl-4-methoxy-benzamide is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-diethyl-2-formyl-4-methoxy-3-phenylmethoxybenzamide

InChI

InChI=1S/C20H23NO4/c1-4-21(5-2)20(23)16-11-12-18(24-3)19(17(16)13-22)25-14-15-9-7-6-8-10-15/h6-13H,4-5,14H2,1-3H3

InChI Key

RKWRJIXPIPJPQS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.3 M sec-butyl-lithium in cyclohexane/hexane (54 ml, 0.07 moles) was dropped into a solution under nitrogen of 3-benzyloxy-N,N-diethyl-4-methoxy-benzamide (20 g, 0.064 moles), obtained as described in example 31, tetramethylethylendiamine (10.56 ml, 0.07 moles) in THF (2.25 1) under stirring in a dry ice bath at −70° C. After 2 hours at constant temperature, DMF (21.75 ml, 0.28 moles) was added. The temperature was kept constant for 4 hours then left overnight. The mixture was poured into a NaH2PO4/Na2HPO4 buffer solution (1 l) at pH=7, the phases were separated, the organic one was washed with water (1 l), dried and brought to dryness. The crude was chromatographed (eluent: benzene:ethyl acetate 1:1) to give 6 g of the title compound (yield: 27.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexane hexane
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
21.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4 Na2HPO4
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
27.4%

Synthesis routes and methods II

Procedure details

A solution of 3-benzyloxy-N,N-diethyl-4-methoxy-benzamide (39.54 g, 126.2 mmoles), prepared as described in example 55, and tetramethylethylendiamine (16.13 g, 138.8 mmoles) in THF (4,250 ml), cooled to −78° C. under N2, was dropwise added with 1.21M sec-butyl lithium (115.64 ml, 138.8 mmoles). After 2 hours DMF (43 ml, 555 mmoles) was added and the mixture was left at −78° C. for 4 hours, then overnight let the temperature rise. The mixture was washed with a 0.4M pH=7 phosphate buffer, the organic phase was separated and the aqueous one was extracted with ethyl ether. The organic phase was anhydrified and dried to give a solid which was filtered off. The mother liquors were brought to dryness and the crude flash chromatographed (eluent: ethyl acetate/petrolatum 1:1) to give 13.76 g of the title compound (yield: 32%).
Quantity
39.54 g
Type
reactant
Reaction Step One
Quantity
16.13 g
Type
reactant
Reaction Step Two
Quantity
115.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
43 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
32%

Synthesis routes and methods III

Procedure details

1.3 M sec-butyl-lithium in cyclohexanelhexane (54 ml, 0.07 moles) was dropped into a solution under nitrogen of 3-benzyloxy-N,N-diethyl-4-methoxy-benzamide (20 g, 0.064 moles), obtained as described in example 31, tetramethylethylendiamine (10.56 ml, 0.07 moles) in THF (2.25 l) under stirring in a dry ice bath at −70° C. After 2 hours at constant temperature, DMF (21.75 ml, 0.28 moles) was added. The temperature was kept constant for 4 hours then left overnight. The mixture was poured into a NaH2PO4/Na2HPO4 buffer solution (1 l) at pH=7, the phases were separated, the organic one was washed with water (1 l), dried and brought to dryness. The crude was chromatographed (eluent: benzene:ethyl acetate 1:1) to give 6 g of the title compound (yield: 27.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
21.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4 Na2HPO4
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
2.25 L
Type
solvent
Reaction Step Five
Yield
27.4%

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